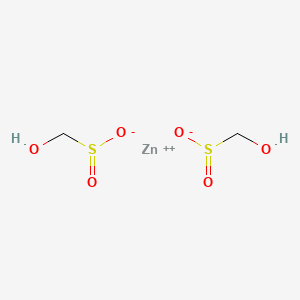
甲醛亚硫酸锌
描述
Zinc Formaldehyde Sulfoxylate (ZFS) is also known as Hydroxymethanesulphinic acid zinc salt or Zinc bis(hydroxymethanesulphinate) . It is used as a discharge agent in textile printing and also as a redox catalyst in the manufacturing of polymers .
Synthesis Analysis
ZFS can be prepared from sodium dithionite and formaldehyde . A mixture of formaldehyde and sodium hydrogen sulfite is treated with a mixture of zinc dust and zinc oxide . This leads to a convoluted purification process that results in acceptably pure ZFS .Molecular Structure Analysis
The molecular formula of ZFS is C2H6O6S2Zn . Its molecular weight is 255.58 . The molecular structure of ZFS can be analyzed using various techniques, including X-ray diffraction, Fourier-transform infrared spectroscopy, and thermogravimetric analysis.Chemical Reactions Analysis
The hydroxymethanesulfinate ion in ZFS is unstable in solution towards decomposition to formaldehyde and sulfite . Addition of at least one equivalent of formaldehyde pushes the equilibrium towards the side of the adduct and reacts further to give the bis(hydroxymethyl)sulfone .Physical And Chemical Properties Analysis
ZFS can be analyzed using various techniques, including X-ray diffraction, Fourier-transform infrared spectroscopy, and thermogravimetric analysis. These methods can provide important information about the physical and chemical properties of ZFS, such as its crystal structure, molecular composition, and thermal stability.科学研究应用
Zinc Formaldehyde Sulfoxylate: A Comprehensive Analysis of Applications
Textile Industry Vat Dyeing and Printing: Zinc Formaldehyde Sulfoxylate (ZFS) is extensively used in the textile industry, particularly for the bleaching of cotton, linen, and other natural fibers. It serves as a reducing agent in vat dyeing and printing processes, which allows for the coloration of textiles in a more controlled and effective manner. The compound ensures even and consistent coloration, enhances color brightness, and is particularly effective in improving dye uptake and fabric strength .
Bleaching Agent Paper Pulp Bleaching: Apart from textiles, ZFS is also employed in the gentle bleaching of paper pulp. Its bleaching properties are crucial for maintaining the quality and integrity of paper products during the manufacturing process .
Organic Synthesis Compound Formation: ZFS showcases its versatility by being used in the synthesis of certain organic compounds. Its reductive properties make it a valuable component in various chemical reactions where a reducing agent is required .
Pharmaceutical Use Antioxidant: Although initially developed as a treatment for mercury poisoning, ZFS has found its place as an antioxidant in pharmaceutical formulations. This application takes advantage of its chemical properties to maintain the stability of pharmaceutical products .
Cosmetic Industry Hair Dye Colour Removers: The compound has been increasingly used in commercial cosmetic hair dye color removers. Despite the generation of formaldehyde, a known human carcinogen, its effectiveness in this application has made it a common choice in the cosmetic industry .
Redox Polymerization Initiator Systems: In polymer chemistry, ZFS is utilized as part of redox polymerization initiator systems. These systems are essential for initiating the polymerization process, which is fundamental in creating various polymeric materials .
Aquatic Care Aquarium Water Conditioning: ZFS also finds use in aquarium water conditioning, helping to maintain the water quality for aquatic life by acting as a reducing agent that can neutralize potentially harmful substances .
Renewable Energy Management Methanol and Hydrogen Economy: Looking towards future applications, ZFS could play a role in renewable energy management, particularly within the methanol and hydrogen economy. Its potential use could be linked to the required formaldehyde-feedstock for the manufacture of many formaldehyde-based daily products .
未来方向
Future research should focus on overcoming these limitations and exploring new applications for ZFS. Some potential future directions include the use of ZFS as a reducing agent in organic synthesis, the preparation of new materials using ZFS, and the development of novel biomedical applications. The global Zinc Formaldehyde Sulfoxylate (ZFS) market was valued at US$ million in 2022 and is projected to reach US$ million by 2029, at a CAGR of % during the forecast period .
属性
IUPAC Name |
zinc;hydroxymethanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH4O3S.Zn/c2*2-1-5(3)4;/h2*2H,1H2,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAIULQYGCAMCD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)[O-].C(O)S(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O6S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc formaldehyde sulfoxylate | |
CAS RN |
24887-06-7 | |
| Record name | (T-4)-Bis[1-(hydroxy-κO)methanesulfinato-κO]zinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24887-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(hydroxymethanesulfinato-O,O')zinc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024887067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc, bis[1-(hydroxy-.kappa.O)methanesulfinato-.kappa.O]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc bis(hydroxymethanesulphinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC FORMALDEHYDE SULFOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1G3Y1UQ6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Zinc Formaldehyde Sulfoxylate in the provided research papers?
A1: While the provided research papers don't focus on Zinc Formaldehyde Sulfoxylate as the primary subject, one paper mentions its use as a reducing agent. Specifically, [] describes its application in studying wool damage by inducing reduction effects. This research utilizes Zinc Formaldehyde Sulfoxylate alongside other reducing agents to understand how wool degrades under different chemical treatments.
Q2: Can you elaborate on the specific effects of Zinc Formaldehyde Sulfoxylate on wool as outlined in the research?
A2: The research paper [] investigates the impact of various chemical treatments, including Zinc Formaldehyde Sulfoxylate, on wool properties. The study examines quantitative measures of wool damage like weight loss, shrinkage, alkali solubility, changes in wettability, and tensile strength reduction after exposure to Zinc Formaldehyde Sulfoxylate. This approach helps understand the specific ways this compound affects wool structure and its potential implications for textile processing or applications.
Q3: Aside from its use in textile research, are there other applications of Zinc Formaldehyde Sulfoxylate mentioned in the provided papers?
A3: Interestingly, one of the papers [] discusses a completely different application of Zinc Formaldehyde Sulfoxylate. This research focuses on developing a vinyl acetate wood adhesive, and Zinc Formaldehyde Sulfoxylate is mentioned as one component within a complex mixture. The paper highlights its role as an initiator alongside tert-butyl hydroperoxide and in the presence of a reducing agent, sodium bicarbonate, for polymerization reactions. This example demonstrates the versatility of Zinc Formaldehyde Sulfoxylate across diverse scientific fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







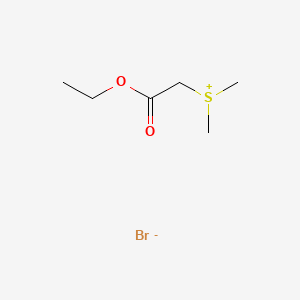


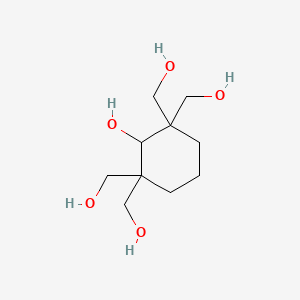
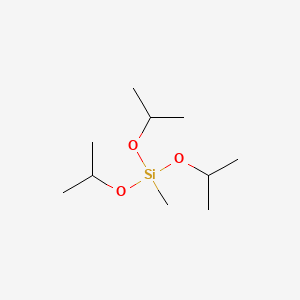

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)

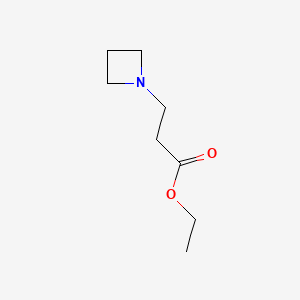
![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/no-structure.png)